Fmoc-L-Tyr(tBu)-MPPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Tyr(tBu)-MPPA: is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a methoxyphenylpropionic acid (MPPA) moiety. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Tyr(tBu)-MPPA typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This reaction forms the tert-butyl ether derivative of tyrosine.
Fmoc Protection: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to form the Fmoc-protected tyrosine derivative.
Attachment of MPPA: The final step involves the coupling of the Fmoc-L-Tyr(tBu) derivative with methoxyphenylpropionic acid (MPPA) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its purity and identity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-L-Tyr(tBu)-MPPA undergoes deprotection reactions to remove the Fmoc and tBu protecting groups. These reactions are typically carried out using piperidine for Fmoc removal and trifluoroacetic acid (TFA) for tBu removal.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides using coupling reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions:
Deprotection: Piperidine (20% in dimethylformamide) for Fmoc removal; TFA (95% in dichloromethane) for tBu removal.
Coupling: DCC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Deprotected Tyrosine Derivatives: Removal of protecting groups yields L-tyrosine derivatives.
Peptide Products: Coupling reactions result in the formation of peptides with this compound as a building block.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Tyr(tBu)-MPPA is extensively used in solid-phase peptide synthesis (SPPS) to construct peptides and proteins with high precision.
Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Researchers use this compound to design and synthesize modified proteins for studying protein structure and function.
Enzyme Inhibition Studies: The compound is used to synthesize peptide inhibitors for studying enzyme activity.
Medicine:
Drug Development: this compound is employed in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: The compound is used to develop diagnostic peptides for detecting diseases.
Industry:
Biotechnology: this compound is used in the production of biopharmaceuticals and other biotechnology products.
Material Science: The compound is utilized in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
Mechanism:
Peptide Synthesis: In SPPS, Fmoc-L-Tyr(tBu)-MPPA acts as a protected amino acid building block. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBu group protects the hydroxyl group of tyrosine.
Deprotection: The Fmoc and tBu groups are selectively removed under specific conditions, allowing the amino and hydroxyl groups to participate in peptide bond formation.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids, leading to the synthesis of peptides and proteins.
Enzyme Interaction: In enzyme inhibition studies, peptides synthesized using this compound can interact with specific enzymes, inhibiting their activity.
Comparison with Similar Compounds
Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(tBu)-MPPA but lacks the MPPA moiety.
Fmoc-L-Tyr-OH: Lacks both the tBu and MPPA protecting groups.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butoxycarbonyl (Boc) protecting group on the lysine side chain.
Uniqueness:
This compound: is unique due to the presence of the MPPA moiety, which provides additional protection and functionality during peptide synthesis.
Enhanced Stability: The MPPA moiety enhances the stability of the compound, making it suitable for complex peptide synthesis.
Versatility: The compound’s unique structure allows for versatile applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOVHOZIYOQCKB-UMSFTDKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.